"Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate" as a research chemical
"Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate" as a research chemical
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate
Executive Summary: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the research chemical Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate. Due to the limited availability of direct literature on this specific molecule, this guide pioneers a detailed, scientifically-grounded protocol for its synthesis via a two-step process: the Friedel-Crafts acylation of n-pentylbenzene with succinic anhydride, followed by Fischer esterification. We further delineate the necessary analytical techniques for its structural elucidation and purity confirmation, providing predicted spectroscopic data based on analogous compounds. Finally, a prospective analysis of its potential research applications is discussed, drawing parallels with the established biological activities of other 4-aryl-4-oxobutanoic acid derivatives.
Introduction: Unveiling a Novel Research Chemical
Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is an organic compound featuring a 4-n-pentylphenyl group attached to a four-carbon chain containing a ketone and terminating in an ethyl ester. Its chemical structure suggests potential as a versatile intermediate in organic synthesis or as a candidate for biological screening. The 4-aryl-4-oxobutanoic acid scaffold is a known pharmacophore present in compounds with a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects[1]. This guide serves as a foundational document to enable the synthesis and further investigation of this novel compound.
Chemical Identity:
| Property | Value |
| IUPAC Name | Ethyl 4-oxo-4-(4-pentylphenyl)butanoate |
| Molecular Formula | C₁₇H₂₄O₃ |
| Molecular Weight | 276.37 g/mol |
| CAS Number | 898778-53-5 |
Proposed Synthesis Pathway
The synthesis of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate can be efficiently achieved through a two-step process. The first step involves the formation of the keto-acid intermediate, 4-oxo-4-(4-n-pentylphenyl)butanoic acid, via a Friedel-Crafts acylation. The second step is the esterification of this intermediate to yield the final product.
Caption: Proposed two-step synthesis of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate.
Step 1: Friedel-Crafts Acylation of n-Pentylbenzene
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring[2]. In this protocol, n-pentylbenzene is acylated with succinic anhydride using aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction is regioselective for the para position due to the steric hindrance of the n-pentyl group.
Experimental Protocol:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 eq.).
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Solvent and Reagent Addition: Under a nitrogen atmosphere, add a suitable inert solvent such as dichloromethane or nitrobenzene. Cool the mixture to 0 °C in an ice bath.
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Acylium Ion Formation: Slowly add succinic anhydride (1.1 eq.) to the stirred suspension. The formation of the acylium ion complex will occur.
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Aromatic Compound Addition: Add n-pentylbenzene (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
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Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
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Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-oxo-4-(4-n-pentylphenyl)butanoic acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes)[3].
Causality and Self-Validation: The use of a stoichiometric amount of AlCl₃ is necessary as it complexes with both the acylating agent and the resulting ketone product[2]. The acidic workup is crucial for both hydrolyzing the aluminum complexes and protonating the carboxylate to yield the carboxylic acid. The purity of the intermediate should be confirmed by melting point determination and spectroscopic methods before proceeding to the next step.
Safety: Friedel-Crafts reactions can be hazardous. Aluminum chloride is highly corrosive and reacts violently with water. Acetic anhydride, if used as an alternative acylating agent, is corrosive and a lachrymator[4]. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Step 2: Fischer Esterification
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Here, the synthesized 4-oxo-4-(4-n-pentylphenyl)butanoic acid is reacted with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, to produce the desired ethyl ester.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve the purified 4-oxo-4-(4-n-pentylphenyl)butanoic acid (1.0 eq.) in an excess of absolute ethanol.
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Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
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Reflux: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC.
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Neutralization: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Solvent Removal: Remove the excess ethanol under reduced pressure.
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Extraction: Extract the aqueous residue with ethyl acetate (3x).
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Washing: Combine the organic layers and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Structural Elucidation and Characterization
A combination of spectroscopic methods is essential to confirm the identity and purity of the final product.
Caption: Experimental workflow for synthesis, purification, and characterization.
Predicted Spectroscopic Data:
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (doublets, ~7.2-7.9 ppm), ethyl ester CH₂ (~4.1 ppm, quartet) and CH₃ (~1.2 ppm, triplet), methylene protons adjacent to the ketone and ester (~2.8-3.3 ppm, triplets), n-pentyl chain protons (~0.9-2.7 ppm). |
| ¹³C NMR | Carbonyl carbons (ketone ~198 ppm, ester ~173 ppm), aromatic carbons (~128-145 ppm), ethyl ester carbons (~14, 61 ppm), aliphatic carbons of the butyrate and pentyl chains. |
| IR (Infrared) | Strong C=O stretching vibrations for the ketone (~1685 cm⁻¹) and the ester (~1735 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2800-3100 cm⁻¹), C-O stretching (~1100-1300 cm⁻¹). |
| MS (Mass Spec) | Molecular ion peak (M⁺) corresponding to the molecular weight of 276.37. Fragmentation patterns would likely show loss of the ethoxy group (-45) and cleavage at the keto group. |
Analytical methods for aromatic ketones often involve HPLC for purity assessment, and GC-MS can also be a valuable tool for both identification and quantification[5][6].
Prospective Research Applications
While no specific biological activities have been documented for Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate, the broader class of 4-aryl-4-oxobutanoic acid derivatives has shown promise in several therapeutic areas. For instance, some derivatives have been synthesized and evaluated for moderate anti-inflammatory, analgesic, and antimicrobial activities[1].
The structural motif of an aromatic ring separated from a carboxylic acid or ester function by a flexible chain is common in medicinal chemistry. It allows for interaction with various biological targets. The n-pentyl group introduces lipophilicity, which may enhance membrane permeability and interaction with hydrophobic pockets in enzymes or receptors.
Potential avenues for investigation could include:
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Antimicrobial agents: The lipophilic tail could facilitate disruption of bacterial cell membranes.
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Enzyme inhibitors: The keto-ester functionality could act as a Michael acceptor or interact with active site residues.
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Intermediates for heterocyclic synthesis: The 1,4-dicarbonyl relationship makes it a suitable precursor for the synthesis of various heterocyclic systems, which are of significant interest in drug discovery[7].
It is important to emphasize that these are speculative applications based on structural analogy, and any such activity would need to be confirmed through rigorous biological screening.
Safety, Handling, and Storage
As a novel research chemical, Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate should be handled with care. Assume it is an irritant to the skin, eyes, and respiratory system, similar to its structural analog, ethyl 4-oxo-4-phenylbutyrate[8].
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
References
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A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. (2018). Molbank, 2018(2), M988. [Link]
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4-Oxo-4-phenylbutyric acid, butyl ester. PubChem. [Link]
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- Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (2009). Pharmaceutical Chemistry Journal, 43(8), 416-419.
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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- 12BL Experiment 10: Friedel Crafts Acyl
- Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. (2020). Processes, 8(11), 1478.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
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- Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(12), 3390-3393.
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Ethyl 4-oxo-4-phenylbutyrate. PubChem. [Link]
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